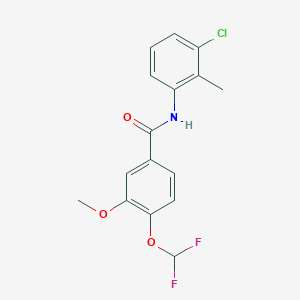
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as ML239, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in 2010 by a team of researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins, including many that are involved in cancer cell growth and survival. By inhibiting Hsp90, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to inhibit the growth and migration of endothelial cells, which play a key role in the formation of new blood vessels. This suggests that N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide may have potential as an anti-angiogenic agent, which could be useful in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of Hsp90 and other proteins in cancer cell growth and survival. However, one limitation of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are many future directions for research on N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. One area of interest is the development of new cancer therapies based on N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide and related compounds. Another area of interest is the study of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide's anti-inflammatory and anti-angiogenic activity, which could have potential applications in the treatment of a wide range of diseases. Finally, there is a need for further research into the mechanism of action of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide and related compounds, which could lead to the development of new drugs with even greater potency and selectivity.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves a multistep process that includes the reaction of 3-chloro-2-methylphenol with 4-(difluoromethoxy)-3-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield the final product, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. This synthesis method has been optimized for high yield and purity and has been successfully used by various research groups.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. In addition, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to have anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C16H14ClF2NO3 |
|---|---|
Poids moléculaire |
341.73 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14ClF2NO3/c1-9-11(17)4-3-5-12(9)20-15(21)10-6-7-13(23-16(18)19)14(8-10)22-2/h3-8,16H,1-2H3,(H,20,21) |
Clé InChI |
HQQHERQXPPJBBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![3-cyclopentyl-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279699.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B279707.png)
![3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279708.png)
![3,5-bis(difluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279713.png)
